4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid is a compound that exhibits significant interest in organic chemistry due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoic acid moiety connected to a cyclopropyl group that has a methoxycarbonyl substituent. Its molecular formula is , and it has a molecular weight of approximately 220.22 g/mol. The compound is noted for its potential use in medicinal chemistry and as a building block in organic synthesis.
The compound can be sourced from various chemical suppliers and is classified under the category of benzoic acid derivatives. It is also categorized as an aromatic carboxylic acid due to the presence of the benzoic acid structure, which is a common feature in many biologically active compounds.
The synthesis of 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid typically involves multi-step organic reactions. One notable method includes the reaction of cyclopropyl carboxylic acids with methoxycarbonyl reagents under controlled conditions. The process may require coupling agents, such as carbodiimides, to facilitate the formation of the desired carboxylic acid derivative.
The molecular structure of 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid features:
4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid can undergo various chemical reactions, including:
The choice of reagents and conditions significantly influences the reaction outcomes, leading to diverse products based on the specific pathways chosen.
The mechanism by which 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid exerts its effects involves interactions with biological targets, potentially modulating enzyme activity or receptor binding. The precise pathways and molecular targets depend on the application context, which may include medicinal chemistry or material science applications .
4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid has potential applications in several scientific fields:
The compound is systematically named 4-(1-(methoxycarbonyl)cyclopropyl)benzoic acid according to IUPAC conventions [2] [5]. This nomenclature specifies:
Table 1: Key Identifiers of 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic Acid
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 807382-47-4 | [2] [5] [9] |
| Molecular Formula | C12H12O4 | [2] [7] |
| Exact Molecular Weight | 220.22 g/mol | [2] [5] |
| SMILES | COC(=O)C1(CC1)c1ccc(cc1)C(=O)O | [2] [9] |
| InChI Key | GMOUXACCXBMBMS-UHFFFAOYSA-N | [2] |
While single-crystal XRD data remains unavailable in the surveyed literature, spectroscopic characterizations provide structural insights:
Methoxy singlet at δ 3.6–3.8 ppm [4]
IR Spectral Features:
Table 2: Key Spectroscopic Signatures
| Spectrum | Predicted Peaks | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 12.5–13.0 (1H, broad) | Carboxylic acid proton |
| δ 7.8–8.0 (2H, d, J=8.5 Hz) | Aromatic protons ortho to –COOH | |
| δ 7.0–7.2 (2H, d, J=8.5 Hz) | Aromatic protons ortho to cyclopropyl | |
| δ 3.6–3.8 (3H, s) | Methoxy group | |
| δ 1.5–2.0 (4H, m) | Cyclopropyl methylenes | |
| IR | 1680–1720 cm⁻¹ | Carboxylic acid C=O stretch |
| 1730–1750 cm⁻¹ | Ester C=O stretch | |
| 2500–3300 cm⁻¹ | Carboxylic acid O–H stretch |
This derivative exhibits distinct properties compared to structurally similar compounds:
The methoxycarbonyl (–COOCH3) group in the target compound contrasts with simpler substituents like methyl in 4-(1-methylcyclopropyl)benzoic acid (CAS: 131170-40-6, MW: 176.21 g/mol) [8]. This ester group enhances polarity and introduces an additional hydrogen bond acceptor.
Electronic and Steric Effects:
Steric bulk of the –COOCH3 group affects conformational flexibility and intermolecular packing [5] [7].
Physicochemical Properties:
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5